

Spectroscopic Profile of 1-Amino-3-methylbutan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Amino-3-methylbutan-2-ol

Cat. No.: B1292000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Amino-3-methylbutan-2-ol** (CAS No. 17687-58-0), a key chiral building block in synthetic organic chemistry and drug discovery. This document presents available experimental Infrared (IR) spectroscopy data and predicted Nuclear Magnetic Resonance (NMR) data to facilitate its identification and characterization. Detailed, generalized experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **1-Amino-3-methylbutan-2-ol**. Due to the limited availability of public experimental NMR spectra for this specific compound, predicted NMR data is provided. The experimental IR data has been sourced from publicly available databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR data are presented below. These predictions are generated using advanced computational algorithms and can serve as a valuable reference for spectral assignment.

Table 1: Predicted ^1H NMR Data for **1-Amino-3-methylbutan-2-ol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.45	m	1H	CH-OH (C2)
~2.70	dd	1H	CH ₂ -NH ₂ (C1)
~2.45	dd	1H	CH ₂ -NH ₂ (C1)
~1.75	m	1H	CH-(CH ₃) ₂ (C3)
~1.60 (broad s)	3H	NH ₂ , OH	
~0.92	d	3H	CH ₃
~0.88	d	3H	CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard chemical shift models.

Table 2: Predicted ¹³C NMR Data for **1-Amino-3-methylbutan-2-ol**

Chemical Shift (ppm)	Assignment
~75.0	CH-OH (C2)
~47.0	CH ₂ -NH ₂ (C1)
~32.5	CH-(CH ₃) ₂ (C3)
~19.0	CH ₃
~18.0	CH ₃

Solvent: CDCl₃. Predictions are based on standard chemical shift models.

Infrared (IR) Spectroscopy

The following table presents the key absorption bands from the experimental Fourier-Transform Infrared (FTIR) spectrum of **1-Amino-3-methylbutan-2-ol**.

Table 3: Experimental FTIR Data for **1-Amino-3-methylbutan-2-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3250	Strong, Broad	O-H and N-H stretching
2960-2870	Strong	C-H stretching (alkane)
1590	Medium	N-H bending (scissoring)
1470	Medium	C-H bending
1080	Strong	C-O stretching
850	Medium	N-H wagging

Sample preparation: Neat (liquid film).

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for acquiring NMR and IR spectra of amino alcohols like **1-Amino-3-methylbutan-2-ol**. These protocols are intended to serve as a standard operating procedure for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Tetramethylsilane (TMS) as an internal standard
- **1-Amino-3-methylbutan-2-ol** sample
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1-Amino-3-methylbutan-2-ol** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl_3).
 - Add a small amount of TMS to the solvent to serve as an internal reference (0 ppm).
 - Gently swirl the vial to ensure the sample is completely dissolved.
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - For ^1H NMR:
 - Acquire the spectrum using a standard pulse sequence (e.g., zg30).
 - Set appropriate parameters, such as a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
 - Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
 - For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a wider spectral width of ~240 ppm.

- A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the TMS signal (0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
 - Assign the peaks to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **1-Amino-3-methylbutan-2-ol** sample
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

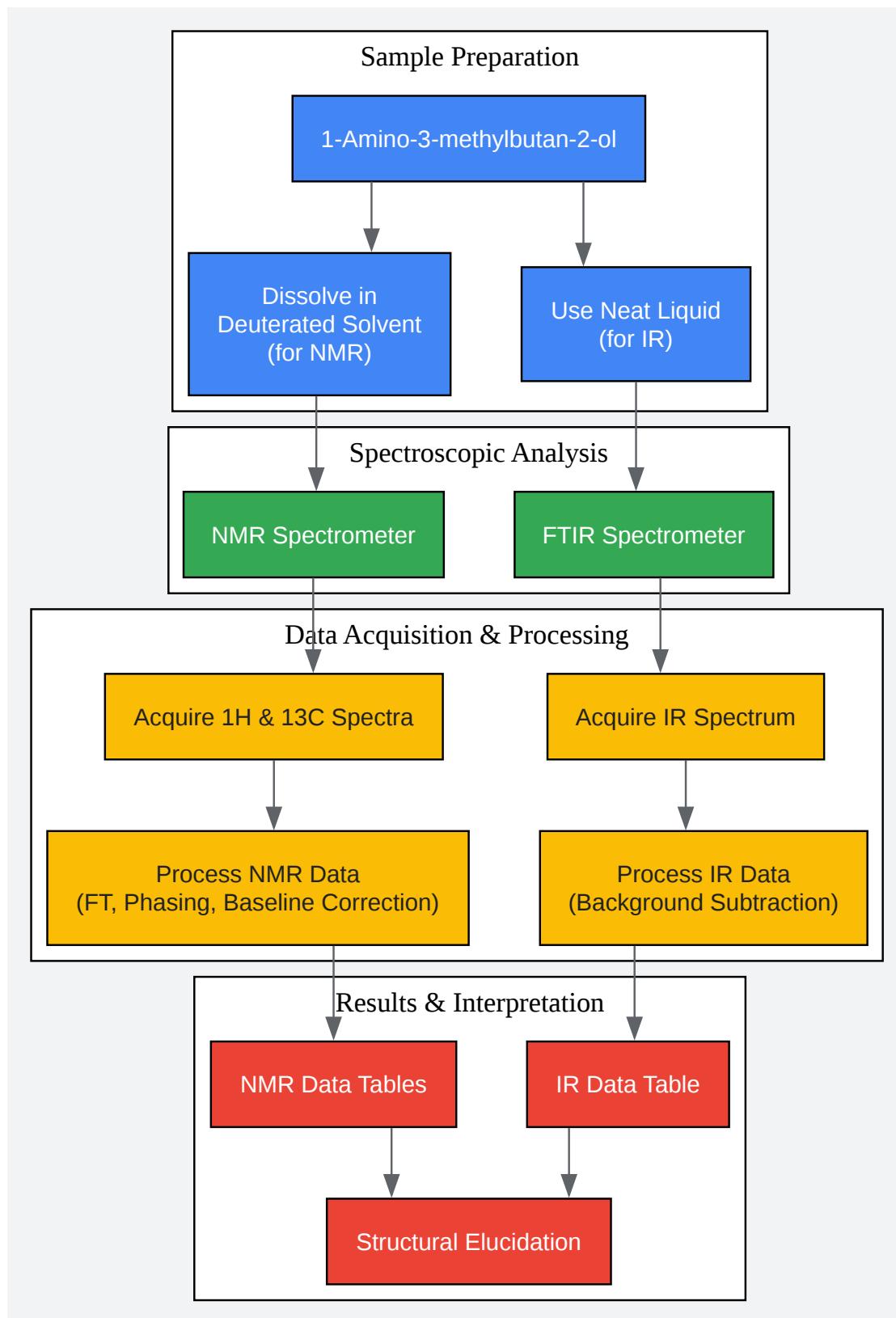
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 and water vapor).

- Sample Analysis:
 - Place a small drop of the liquid **1-Amino-3-methylbutan-2-ol** sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing and Analysis:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the major absorption bands in the spectrum.
 - Correlate the observed bands with known functional group frequencies to confirm the presence of O-H, N-H, C-H, and C-O bonds.
- Cleaning:
 - Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-Amino-3-methylbutan-2-ol**.



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Caption: Workflow for Spectroscopic Analysis of **1-Amino-3-methylbutan-2-ol**.

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